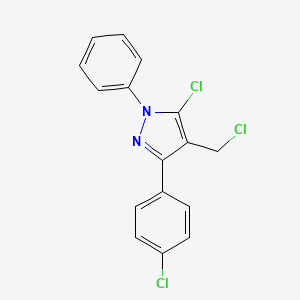
5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole is not detailed in the sources I found1. However, it is available for purchase with a purity of 95%1.Physical And Chemical Properties Analysis
5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole is a chemical compound with the molecular formula C16H11Cl3N22. Its molecular weight is 337.632. More detailed physical and chemical properties were not available in the sources I found2.
Applications De Recherche Scientifique
Molecular Structure Analysis
The study of molecular structures, particularly NH-pyrazoles with various substituents, is a significant application area. Research has delved into the behavior of NH-pyrazoles in both solution and solid states, focusing on their annular tautomerism. Notably, the interplay between hydrogen and halogen bonds in these structures has been explored, revealing insights into their stability and reactivity (García et al., 2010).
Organic Synthesis and Reactions
5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole serves as a precursor in various organic synthesis reactions. It has been used in Sonogashira-type cross-coupling reactions to produce pyrazolo[4,3-c]pyridines, demonstrating the compound's versatility as a reactant in synthesizing complex heterocyclic structures (Vilkauskaitė et al., 2011). Additionally, its reactions with thionyl chloride have been studied to understand the compound's reactivity and potential for generating new pyrazole derivatives (Khutova et al., 2013).
Crystal Structure Determination
The crystal structure of pyrazole derivatives, including those similar to 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole, has been a subject of research, providing valuable information on molecular conformation and intermolecular interactions. Studies have shown how the crystal structure can reveal the orientation of substituents and their impact on the overall molecular geometry (Xu & Shi, 2011).
Anticancer Activity
The derivatives of 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole have been explored for their potential anticancer activities. Research into novel thiazolo[3,2-a]pyrimidine derivatives containing pyrazole groups has shown promising results in preliminary in vitro anticancer assays, indicating the potential therapeutic applications of these compounds (Jin, 2015).
Ultrasonic Promoted Synthesis
The use of ultrasonics has been applied to the synthesis of pyrazole derivatives, offering advantages such as reduced reaction times and improved yields. This method highlights the potential for more efficient synthetic routes in producing pyrazole-based compounds (Trilleras et al., 2013).
The scientific research applications of 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole are varied and extend across several domains of chemistry, particularly in the study of molecular interactions, synthesis techniques, and structural analysis. Below are detailed insights into the applications based on recent scientific studies:
Molecular Interactions and Structural Analysis
The study of hydrogen and halogen bonds in pyrazoles, including those similar to 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole, reveals significant insights into their molecular behavior. García et al. (2010) discuss the behavior of NH-pyrazoles with C-aryl and C-halogen substituents in solution and the solid state, exploring tautomerism and molecular structures through X-ray diffraction and NMR spectroscopy (García et al., 2010). Similarly, the work by Xu and Shi (2011) on the synthesis and crystal structure analysis of closely related pyrazole derivatives provides insights into the molecular geometry and intermolecular interactions within such compounds (Xu & Shi, 2011).
Synthesis Techniques
Research on novel reagents and methodologies for the oxidation of pyrazolines to pyrazoles indicates the relevance of chlorophenyl triazole diones, which could be analogous to the reactivity patterns seen in compounds like 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole. Zolfigol et al. (2006) have demonstrated the effectiveness of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent under mild conditions, hinting at potential applications in synthetic pathways involving similar pyrazole compounds (Zolfigol et al., 2006).
Heterocyclic Compound Synthesis
The versatility of pyrazole derivatives in synthesizing heterocyclic compounds is highlighted in studies focusing on the synthesis of novel pyrazole-based molecules. For instance, Vilkauskaitė et al. (2011) discuss the use of chloro-phenyl-pyrazole carbaldehydes in Sonogashira-type reactions to approach pyrazolo[4,3-c]pyridines, demonstrating the potential of pyrazole derivatives in constructing complex heterocyclic structures (Vilkauskaitė et al., 2011).
Anticancer Activity Research
Exploring the anticancer activities of pyrazole derivatives, Jin (2015) synthesized novel thiazolo [3,2-a] pyrimidine derivatives containing pyrazole groups, showcasing the therapeutic potential of pyrazole compounds in medicinal chemistry (Jin, 2015).
Propriétés
IUPAC Name |
5-chloro-4-(chloromethyl)-3-(4-chlorophenyl)-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2/c17-10-14-15(11-6-8-12(18)9-7-11)20-21(16(14)19)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFJVWSEZNBVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

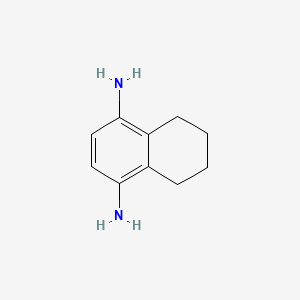
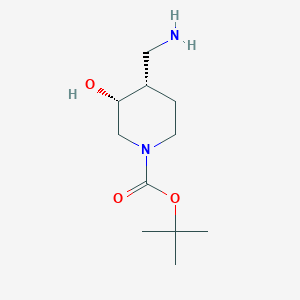
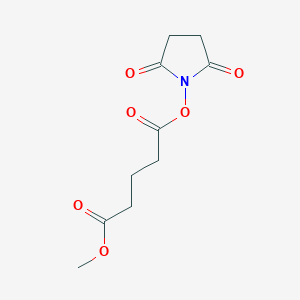
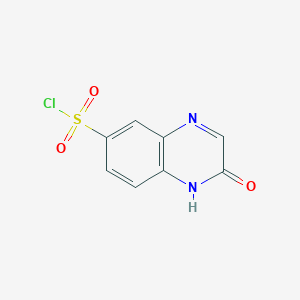
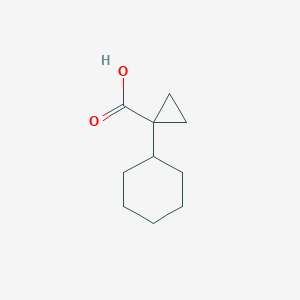
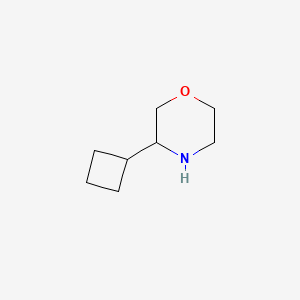
![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)
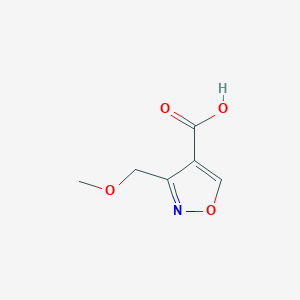
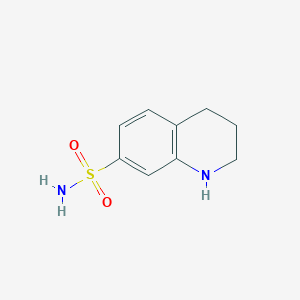
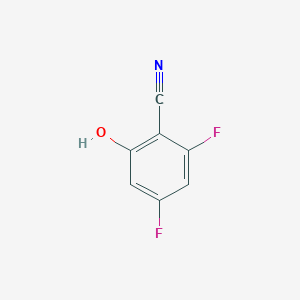
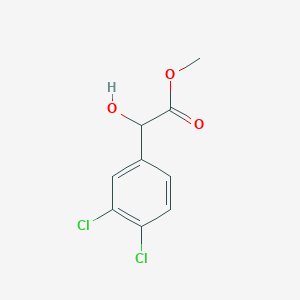
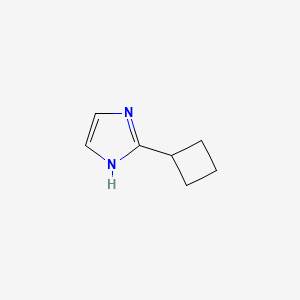
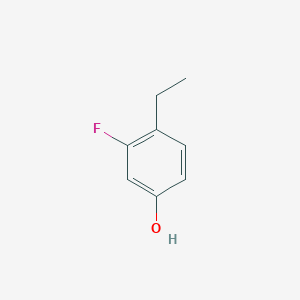
![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)